molecular formula C10H17NO3 B14399148 (4R,5R)-5-Methoxy-4-(piperidin-1-yl)oxolan-2-one CAS No. 88050-85-5

(4R,5R)-5-Methoxy-4-(piperidin-1-yl)oxolan-2-one

Cat. No.: B14399148
CAS No.: 88050-85-5
M. Wt: 199.25 g/mol
InChI Key: LEIFAFFQMFTJGG-PSASIEDQSA-N
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Description

(4R,5R)-5-Methoxy-4-(piperidin-1-yl)oxolan-2-one is a chiral compound that belongs to the class of oxolanes. This compound features a methoxy group and a piperidinyl group attached to an oxolane ring, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-Methoxy-4-(piperidin-1-yl)oxolan-2-one typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate leaving group on the oxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Methoxy-4-(piperidin-1-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, sulfonates, and other leaving groups are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4R,5R)-5-Methoxy-4-(piperidin-1-yl)oxolan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-5-Hydroxy-4-(piperidin-1-yl)oxolan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (4R,5R)-5-Methoxy-4-(morpholin-1-yl)oxolan-2-one: Similar structure but with a morpholinyl group instead of a piperidinyl group.

Uniqueness

(4R,5R)-5-Methoxy-4-(piperidin-1-yl)oxolan-2-one is unique due to the specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

88050-85-5

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(4R,5R)-5-methoxy-4-piperidin-1-yloxolan-2-one

InChI

InChI=1S/C10H17NO3/c1-13-10-8(7-9(12)14-10)11-5-3-2-4-6-11/h8,10H,2-7H2,1H3/t8-,10-/m1/s1

InChI Key

LEIFAFFQMFTJGG-PSASIEDQSA-N

Isomeric SMILES

CO[C@H]1[C@@H](CC(=O)O1)N2CCCCC2

Canonical SMILES

COC1C(CC(=O)O1)N2CCCCC2

Origin of Product

United States

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